molecular formula C22H18N4O4S2 B12018560 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one CAS No. 623935-57-9

5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

Cat. No.: B12018560
CAS No.: 623935-57-9
M. Wt: 466.5 g/mol
InChI Key: RFKAFIQYNUIXAF-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and various substituents such as ethoxy, nitro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the reaction of 4-ethoxy-3-nitrobenzaldehyde with phenylhydrazine to form 3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole.

    Formation of the Thiazolidinone Ring: The pyrazole derivative is then reacted with 3-methyl-2-thioxothiazolidin-4-one in the presence of a base such as sodium ethoxide to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under conditions such as catalytic hydrogenation.

    Substitution: The ethoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting enzymes involved in inflammation and cancer.

Medicine

Medicinal chemistry has explored this compound for its potential therapeutic properties. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro and thioxothiazolidinone groups are particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole
  • 3-Methyl-2-thioxothiazolidin-4-one
  • 4-Ethoxy-3-nitrobenzaldehyde

Uniqueness

What sets 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the pyrazole and thioxothiazolidinone rings in a single molecule allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in various fields of research.

Properties

CAS No.

623935-57-9

Molecular Formula

C22H18N4O4S2

Molecular Weight

466.5 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18N4O4S2/c1-3-30-18-10-9-14(11-17(18)26(28)29)20-15(12-19-21(27)24(2)22(31)32-19)13-25(23-20)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3/b19-12-

InChI Key

RFKAFIQYNUIXAF-UNOMPAQXSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.